molecular formula C29H55NO B14298062 4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole CAS No. 112526-14-4

4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B14298062
CAS No.: 112526-14-4
M. Wt: 433.8 g/mol
InChI Key: XXCINLLOYKTWQZ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structural properties. This compound features a cyclopropyl group, a long alkyl chain, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole typically involves multiple steps, including the formation of the oxazole ring and the attachment of the cyclopropyl and alkyl groups. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Attachment of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents like diazomethane.

    Incorporation of the Alkyl Chain: This can be done through alkylation reactions using long-chain alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring and the cyclopropyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-hexyne: Another compound with a similar structural motif but different functional groups.

    4,4-Dimethyl-2-oxazoline: Shares the oxazole ring but differs in the alkyl chain and cyclopropyl group.

Uniqueness

4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole is unique due to its combination of a long alkyl chain, a cyclopropyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

112526-14-4

Molecular Formula

C29H55NO

Molecular Weight

433.8 g/mol

IUPAC Name

4,4-dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-5H-1,3-oxazole

InChI

InChI=1S/C29H55NO/c1-4-5-6-7-15-18-21-26-24-27(26)22-19-16-13-11-9-8-10-12-14-17-20-23-28-30-29(2,3)25-31-28/h26-27H,4-25H2,1-3H3

InChI Key

XXCINLLOYKTWQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCCCCCCCC2=NC(CO2)(C)C

Origin of Product

United States

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